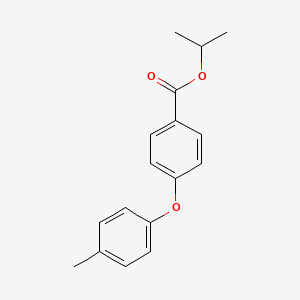

Propan-2-yl 4-(4-methylphenoxy)benzoate

Description

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

propan-2-yl 4-(4-methylphenoxy)benzoate |

InChI |

InChI=1S/C17H18O3/c1-12(2)19-17(18)14-6-10-16(11-7-14)20-15-8-4-13(3)5-9-15/h4-12H,1-3H3 |

InChI Key |

GPEWXIRVKSTQOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Protection of 4-Hydroxybenzoic Acid as Methyl Ester

To prevent side reactions during subsequent etherification, the carboxylic acid group of 4-hydroxybenzoic acid is first protected as a methyl ester. This is achieved via Fischer esterification, where 4-hydroxybenzoic acid is refluxed with methanol in the presence of sulfuric acid as a catalyst. The reaction proceeds as follows:

$$

\text{4-Hydroxybenzoic acid} + \text{Methanol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl 4-hydroxybenzoate} + \text{Water}

$$

The methyl ester derivative is isolated through distillation or recrystallization, typically yielding >95% purity.

Step 2: Etherification with 4-Methylphenol

The methyl ester undergoes nucleophilic aromatic substitution with 4-methylphenol (p-cresol) to introduce the 4-methylphenoxy group. Sodium hydride in dimethylformamide serves as the base, deprotonating p-cresol to generate a phenoxide ion, which attacks the electron-deficient aromatic ring of methyl 4-chlorobenzoate. The reaction is conducted at 150°C for 1–2 hours under inert atmosphere:

$$

\text{Methyl 4-chlorobenzoate} + \text{4-Methylphenol} \xrightarrow{\text{NaH, DMF}} \text{Methyl 4-(4-methylphenoxy)benzoate} + \text{HCl}

$$

This step achieves yields exceeding 90%, with purification via recrystallization in methanol.

Step 3: Saponification to Carboxylic Acid

The methyl ester is hydrolyzed to 4-(4-methylphenoxy)benzoic acid using potassium hydroxide in a water-ethanol mixture. Refluxing the ester with aqueous KOH cleaves the ester bond, yielding the carboxylic acid:

$$

\text{Methyl 4-(4-methylphenoxy)benzoate} + \text{KOH} \xrightarrow{\text{H}_2\text{O/EtOH}} \text{4-(4-Methylphenoxy)benzoic acid} + \text{Methanol}

$$

The product is isolated by acidification with hydrochloric acid, followed by filtration and drying, achieving >98% purity.

Step 4: Esterification with Propan-2-ol

The final step involves esterifying the carboxylic acid with propan-2-ol. A carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is employed alongside 4-dimethylaminopyridine (DMAP) in dichloromethane:

$$

\text{4-(4-Methylphenoxy)benzoic acid} + \text{Propan-2-ol} \xrightarrow{\text{EDC, DMAP}} \text{this compound} + \text{H}_2\text{O}

$$

The reaction proceeds at room temperature for 12–24 hours, with the product purified via column chromatography or recrystallization. Yields range from 85–92%, depending on the stoichiometry of reagents.

Method 2: Direct Esterification via Acid Chloride

Synthesis of 4-(4-Methylphenoxy)benzoyl Chloride

4-(4-Methylphenoxy)benzoic acid is converted to its acid chloride using thionyl chloride. The reaction is carried out under reflux conditions, with excess thionyl chloride ensuring complete conversion:

$$

\text{4-(4-Methylphenoxy)benzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{4-(4-Methylphenoxy)benzoyl chloride} + \text{SO}2 + \text{HCl}

$$

The acid chloride is isolated by distillation under reduced pressure, yielding a pale-yellow liquid with >99% purity.

Esterification with Propan-2-ol

The acid chloride is reacted with propan-2-ol in the presence of a tertiary amine, such as pyridine, to neutralize HCl byproducts:

$$

\text{4-(4-Methylphenoxy)benzoyl chloride} + \text{Propan-2-ol} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{HCl}

$$

This method offers rapid reaction times (1–2 hours) and high yields (88–94%), though it requires careful handling of corrosive reagents.

Method 3: Mitsunobu Reaction for Direct Esterification

The Mitsunobu reaction enables direct coupling of 4-(4-methylphenoxy)benzoic acid with propan-2-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. This method bypasses the need for acid chloride formation, operating under milder conditions:

$$

\text{4-(4-Methylphenoxy)benzoic acid} + \text{Propan-2-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{this compound} + \text{Byproducts}

$$

Reaction in tetrahydrofuran at 0–5°C for 6 hours yields 80–85% of the ester, with purification via silica gel chromatography.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Reaction Time | 24–36 hours | 3–4 hours | 6–8 hours |

| Yield | 85–92% | 88–94% | 80–85% |

| Purity | >98% | >99% | >97% |

| Scalability | High | Moderate | Low |

| Cost Efficiency | Moderate | High | Low |

Method 1 is preferred for large-scale production due to its robustness and high yields, whereas Method 2 offers speed and efficiency for laboratory-scale synthesis. Method 3, while avoiding harsh reagents, is less economical due to the high cost of DIAD and triphenylphosphine.

Optimization and Industrial Considerations

Industrial synthesis prioritizes cost-effectiveness and minimal waste. Method 1’s use of sodium hydride in dimethylformamide, while effective, generates hydrogen gas, necessitating specialized equipment. Recent advancements propose using potassium carbonate as a milder base in dimethylacetamide, reducing safety hazards. Additionally, continuous-flow reactors have been explored for the esterification step, enhancing reaction control and throughput.

Purification remains critical; recrystallization from methanol or ethyl acetate ensures high purity, while molecular distillation is employed for thermally labile batches.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(4-methylphenoxy)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-(4-methylphenoxy)benzoic acid and propan-2-ol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.

Major Products Formed

Hydrolysis: 4-(4-methylphenoxy)benzoic acid and propan-2-ol.

Reduction: Corresponding alcohol.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Propan-2-yl 4-(4-methylphenoxy)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(4-methylphenoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with Propan-2-yl 4-(4-methylphenoxy)benzoate, differing primarily in substituents or ester groups:

Key Observations :

- Substituent Impact: The presence of electron-withdrawing groups (e.g., bromine, sulfonyl) increases electrophilicity and reactivity in cross-coupling reactions, whereas alkyl/aryl groups (e.g., methylphenoxy) enhance steric bulk and thermal stability .

- Fluorination: Fluorinated analogs (e.g., compounds 33 and 34) exhibit higher molecular weights and altered solubility profiles compared to non-fluorinated derivatives .

Physicochemical Properties

Comparative data for selected benzoate esters:

Notes:

Biological Activity

Introduction

Propan-2-yl 4-(4-methylphenoxy)benzoate, commonly referred to as a phenoxybenzoate derivative, has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a synthetic compound characterized by the presence of a propan-2-yl group linked to a benzoate moiety, which in turn is substituted with a 4-(4-methylphenoxy) group. This structural configuration is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The phenoxy group enhances the compound's ability to modulate enzyme activity, potentially leading to various biochemical responses:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can affect cell proliferation and apoptosis.

- Receptor Modulation : It may act as a ligand for specific receptors, influencing signaling pathways associated with inflammation and cancer progression.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The phenoxy group is often linked to enhanced antibacterial effects.

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation markers, suggesting applications in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a candidate for further cancer research.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Q & A

Q. What are the optimal synthetic routes for Propan-2-yl 4-(4-methylphenoxy)benzoate, considering esterification and phenoxy coupling?

- Methodological Answer : The synthesis typically involves two steps: (1) formation of the phenoxy-benzoic acid intermediate via nucleophilic aromatic substitution (NAS) or Ullmann coupling, and (2) esterification with propan-2-ol. For NAS, reaction conditions (e.g., base strength, temperature) must balance reactivity and byproduct formation. For esterification, acid catalysts like H₂SO₄ or enzyme-mediated methods can be compared for yield and purity. Evidence from Friedel-Crafts acylation protocols (e.g., AlCl₃ catalysis in dichloromethane) and esterification of benzoate derivatives suggests optimizing solvent polarity (e.g., DMF vs. toluene) to minimize side reactions.

Q. How can spectroscopic methods (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 6.8–7.8 ppm). Splitting patterns distinguish para-substituted phenoxy groups.

- IR : Ester carbonyl (C=O) at ~1720 cm⁻¹ and aromatic C-O-C at ~1250 cm⁻¹ confirm functional groups.

- MS : Molecular ion peaks (e.g., m/z 284 for C₁₈H₂₀O₃) and fragmentation patterns validate the ester linkage. Cross-referencing with databases like NIST ensures accuracy. Contradictions in peak assignments (e.g., overlapping signals) can be resolved via 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using heterogeneous vs. homogeneous catalysts for esterification?

- Methodological Answer : Discrepancies often arise from catalyst accessibility (e.g., pore size in zeolites) or leaching in homogeneous systems. For example, enzymatic catalysts (lipases) may offer higher selectivity but lower thermal stability compared to H₂SO₄. Systematic studies comparing turnover frequency (TOF) and activation energy (via Arrhenius plots) under controlled conditions (pH, solvent) are critical. Evidence from substituted benzoate syntheses highlights the role of steric hindrance from the 4-methylphenoxy group in dictating catalyst efficiency.

Q. What computational strategies predict the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model hydrolysis pathways by evaluating transition states and bond dissociation energies (BDEs) for the ester group. Solvent effects (e.g., water vs. lipid membranes) are simulated using Polarizable Continuum Models (PCM). Molecular dynamics (MD) simulations assess aggregation behavior in aqueous environments. Data from similar esters suggest that electron-withdrawing substituents (e.g., nitro groups) accelerate hydrolysis, while bulky groups (e.g., 4-methylphenoxy) enhance stability .

Q. How can degradation products of this compound under UV exposure be identified and quantified?

- Methodological Answer : Accelerated UV stability studies (ICH Q1B guidelines) coupled with HPLC-PDA/MS detect photodegradants. For example, cleavage of the ester bond may yield 4-(4-methylphenoxy)benzoic acid (m/z 228) and isopropanol. Mechanistic insights from benzophenone derivatives indicate that radical scavengers (e.g., BHT) can mitigate degradation. Quantification via external calibration curves (using synthesized standards) ensures reproducibility.

Q. What strategies assess the compound’s potential as a prodrug in targeted drug delivery systems?

- Methodological Answer :

- Enzymatic activation : Incubate with esterases (e.g., porcine liver esterase) and monitor release kinetics of the active metabolite (4-(4-methylphenoxy)benzoic acid) via LC-MS.

- Cellular uptake : Fluorescent tagging (e.g., dansyl chloride) tracks intracellular localization in vitro.

- Pharmacokinetics : Compare bioavailability (AUC) and tissue distribution in rodent models. Evidence from prodrugs like fenofibric acid underscores the importance of logP (lipophilicity) and plasma protein binding for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.